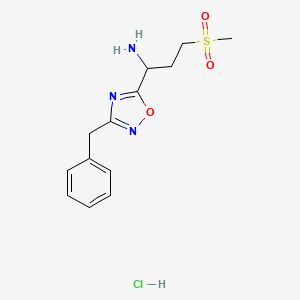

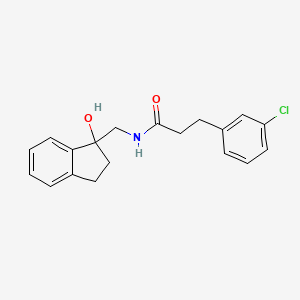

![molecular formula C15H15N3O4S B2805109 3,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034487-49-3](/img/structure/B2805109.png)

3,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

Based on scaffold hopping and computer-aid drug design, a series of pyrazolo [3,4-b]pyridine derivatives were synthesized . The synthesis process involves an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e][1,2,4]triazolo [1,5-c]pyrimidine scaffolds . The structure also includes a phenyl group attached to the pyrazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of reactions involving 5-aminopyrazole derivatives . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .Aplicaciones Científicas De Investigación

Kinase Inhibitor Scaffold

3,4-Dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is part of a class of compounds that have shown versatility in interacting with kinases via multiple binding modes, particularly in the context of kinase inhibition. The pyrazolo[3,4-b]pyridine scaffold, similar in structure, has been highlighted for its utility in designing kinase inhibitors that target a broad range of kinase proteins. This scaffold typically binds to the hinge region of the kinase, enabling it to form key interactions within the kinase pocket, thereby providing potency and selectivity in inhibitor activity. Such compounds have been claimed in numerous patents, indicating their potential in therapeutic applications, especially in targeting diseases that involve kinase dysregulation (Wenglowsky, 2013).

Biological and Electrochemical Activity

Compounds structurally related to this compound, like those containing bis-(benzimidazol-2-yl)-pyridine and bis-(benzthiazol-2-yl)-pyridine, have been reviewed for their preparation procedures, properties, and complex compounds. These compounds are known for their significant spectroscopic properties, structures, magnetic properties, and notably, their biological and electrochemical activities. The review identifies areas of potential interest for further investigation, suggesting a promising avenue for the discovery of unknown analogues with valuable biological applications (Boča, Jameson, & Linert, 2011).

Medicinal Chemistry Applications

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the compound , has been extensively reviewed for its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics. Structure-activity relationship (SAR) studies have emphasized the importance of this scaffold in medicinal chemistry, where numerous lead compounds targeting various disease models have been derived. This highlights the potential for medicinal chemists to further exploit this privileged scaffold in developing future drug candidates, indicating a significant area of research application for compounds like this compound (Cherukupalli et al., 2017).

Mecanismo De Acción

Target of Action

Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been reported to inhibit cdk2 and TRK kinases, which play crucial roles in cell cycle regulation and neuronal signaling, respectively.

Mode of Action

For instance, CDK2 inhibitors typically prevent the kinase from phosphorylating its substrates, thereby halting cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 can lead to cell cycle arrest, preventing cells from proliferating . Similarly, inhibition of TRK kinases can disrupt neuronal signaling pathways . The exact pathways affected by this compound would depend on its specific targets.

Pharmacokinetics

Similar compounds have shown good plasma stability , suggesting that this compound might also have favorable pharmacokinetic properties.

Result of Action

The inhibition of target proteins by this compound could lead to a variety of cellular effects. For example, CDK2 inhibitors can induce cell cycle arrest and apoptosis in cancer cells . The specific effects of this compound would depend on its exact targets and their roles in cellular processes.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this compound belongs, have beneficial properties as antimetabolites in purine biochemical reactions .

Cellular Effects

Related compounds have shown to inhibit the growth of certain cell lines .

Molecular Mechanism

Propiedades

IUPAC Name |

3,4-dimethoxy-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S/c1-21-14-4-3-13(10-15(14)22-2)23(19,20)17-11-6-8-18-12(9-11)5-7-16-18/h3-10,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKQFVMFOKDKDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=CC=NN3C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2805030.png)

![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N,N-diethylacetamide](/img/structure/B2805031.png)

![1-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2805032.png)

![N-cyclohexyl-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2805036.png)

![4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline](/img/structure/B2805037.png)

![Ethyl 6-[benzyl(methyl)amino]-5-cyano-2-phenylpyridine-3-carboxylate](/img/structure/B2805048.png)